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Compound of Interest

Compound Name: IACS-52825

Cat. No.: B15138309

In the landscape of targeted therapies for neurological disorders, the development of specific
kinase inhibitors has been a journey of both promise and challenge. This guide provides a
comparative overview of two such molecules, IACS-52825 and GDC-0134, both potent
inhibitors of Dual Leucine Zipper Kinase (DLK), a critical regulator of neuronal injury and
degeneration. While neither compound ultimately reached the clinic, their preclinical and early
clinical data offer valuable insights for researchers and drug developers in the field of
neuroprotection.

Both IACS-52825 and GDC-0134 were designed to inhibit DLK, a key player in the c-Jun N-
terminal kinase (JNK) signaling pathway, which is implicated in axonal degeneration and
neuronal apoptosis.[1][2] Despite targeting the same kinase, their development paths diverged,
focusing on different neurological conditions and ultimately halting due to distinct safety
concerns.

At a Glance: Key Compound Characteristics
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Feature IACS-52825 GDC-0134
) Dual Leucine Zipper Kinase Dual Leucine Zipper Kinase
Primary Target
(DLK/MAP3K12) (DLK/MAP3K12)

Chemotherapy-Induced ) )
Amyotrophic Lateral Sclerosis

Therapeutic Indication Peripheral Neuropathy (CIPN)
(ALS)[5][6]
[3]4]
) ] o Discontinued (Phase 1 Clinical
Development Status Discontinued (Preclinical)[3][7]

Trial)[8][9]

o Unacceptable safety profile in
_ , , Ocular toxicity in non-human
Reason for Discontinuation humans; no adequately

primates[3][7] ] N
tolerated dose identified[8][9]

Efficacy and Preclinical Findings

IACS-52825 demonstrated significant promise in preclinical models of chemotherapy-induced
peripheral neuropathy. In mouse models, the compound showed strong efficacy in reversing
cisplatin-induced mechanical allodynia, a key symptom of CIPN.[2][3][4] The development of
IACS-52825 was backed by the understanding that various chemotherapeutics converge on
the DLK-mediated axon degeneration program.[2][4][10]

GDC-0134 was advanced into clinical trials for Amyotrophic Lateral Sclerosis (ALS), a
devastating neurodegenerative disease.[6] Preclinical data in a SOD1 mouse model of ALS
suggested that blocking or removing DLK could be beneficial.[6] The rationale was that DLK
activation under stress contributes to motor neuron death in ALS.[6]

Clinical Development and Safety Profile

The clinical journey of GDC-0134 was detailed in a Phase 1 study involving patients with ALS.
[8][9] The study included single ascending dose (SAD) and multiple ascending dose (MAD)
stages, which were well-tolerated.[8][9] However, during an open-label safety expansion (OLE),
serious adverse events emerged, including thrombocytopenia, dysesthesia, and optic ischemic
neuropathy.[8][9] Ultimately, an adequately tolerated dose could not be identified, leading to the
discontinuation of its development for ALS.[8][9]
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In contrast, the development of IACS-52825 was halted at the preclinical stage.[3] Concerns
arose from findings of ocular toxicity during chronic dosing in non-human primates.[3] This
adverse effect was considered a significant hurdle, preventing its advancement into human
trials.[7]

Mechanism of Action: The DLK Signaling Pathway

Both IACS-52825 and GDC-0134 are small molecule inhibitors that target the kinase activity of
DLK. DLK is a key upstream regulator of the JNK stress-activated protein kinase pathway. In
response to neuronal injury or stress, DLK becomes activated and initiates a phosphorylation
cascade that ultimately leads to axonal degeneration and neuronal apoptosis. By inhibiting
DLK, both compounds aimed to block this detrimental signaling cascade.
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Figure 1. Simplified DLK signaling pathway and points of inhibition.

Experimental Protocols
GDC-0134 Phase 1 Clinical Trial

The first-in-human study of GDC-0134 was a placebo-controlled trial with single-ascending
dose (SAD), multiple-ascending dose (MAD), and open-label safety expansion (OLE) stages.
[8][9] Participants were patients with ALS.[11] The primary objectives were to assess the safety,
tolerability, and pharmacokinetics of oral GDC-0134.[1] Dosing in the MAD and OLE stages

was administered daily for up to 48 weeks.[8][9]
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Figure 2. Workflow of the GDC-0134 Phase 1 clinical trial.

IACS-52825 Preclinical Efficacy Studies
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Efficacy studies for IACS-52825 were conducted in mouse models of cisplatin-induced
peripheral neuropathy.[3] A key endpoint was the assessment of mechanical allodynia, a
measure of pain sensitivity, which was reversed by IACS-52825.[2][4] These studies were
crucial in establishing the proof-of-concept for DLK inhibition in CIPN.

In conclusion, while the development of both IACS-52825 and GDC-0134 was ultimately
halted, the research surrounding these compounds has significantly contributed to our
understanding of the role of DLK in neurodegeneration. The distinct reasons for their
discontinuation highlight the diverse challenges in translating preclinical efficacy into safe and
effective therapies for neurological disorders. These findings underscore the importance of
thorough safety and toxicity assessments in drug development and provide a valuable
foundation for future efforts to target the DLK pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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